3-(Piperazin-1-YL)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVHOLFOSSBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598539 | |
| Record name | 3-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149669-53-4 | |
| Record name | 3-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological activity of 3-(Piperazin-1-YL)-1H-indole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(Piperazin-1-YL)-1H-Indole Derivatives
Authored by: A Senior Application Scientist
Foreword: The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1] Its fusion with the piperazine ring, a versatile pharmacophore known to improve pharmacokinetic properties, has given rise to a class of molecules with a remarkable breadth of biological activities.[2][3] This guide provides a detailed exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their work.
The Core Scaffold: Synthesis and Structural Significance
The conjugation of a piperazine moiety to the 3-position of an indole ring creates a structure with significant therapeutic potential. The piperazine ring, with its two nitrogen atoms, provides a handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical for drug development.[4]
General Synthetic Strategy: The Mannich Reaction
A common and efficient method for the synthesis of these derivatives is the Mannich reaction. This one-pot, three-component condensation reaction provides a straightforward route to creating the C-N bond between the indole, formaldehyde, and a substituted piperazine.
-
Rationale: The Mannich reaction is selected for its high atom economy and operational simplicity. The reaction proceeds via the formation of an Eschenmoser's salt equivalent from formaldehyde and the secondary amine of the piperazine. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form the final product. This method is robust and accommodates a wide range of substituted piperazines.
-
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 4-substituted piperazine in a suitable solvent such as ethanol or acetonitrile.
-
Iminium Ion Formation: Add 1.2 equivalents of aqueous formaldehyde (37%) to the solution. Stir at room temperature for 20-30 minutes.
-
Nucleophilic Attack: Add 1.0 equivalent of 3-substituted-1H-indole to the reaction mixture.
-
Reaction Condition: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.[5]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: General workflow for the synthesis of 3-(piperazin-1-ylmethyl)-1H-indole derivatives.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The indole-piperazine scaffold is a prominent feature in a variety of potent anticancer agents.[1] These derivatives exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Mechanism of Action: EGFR and p53-MDM2 Pathway Modulation
Several studies have demonstrated that specific this compound derivatives can suppress tumor growth by modulating the Epidermal Growth Factor Receptor (EGFR) and p53-MDM2 signaling pathways.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is often inhibited by its negative regulator, MDM2.
Derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase.[1] This is achieved by downregulating EGFR and interfering with the p53-MDM2 interaction, leading to an increase in p53-mediated cell death in cancer cells.
Caption: Proposed mechanism of anticancer activity via EGFR and p53-MDM2 pathway modulation.
In Vitro Cytotoxicity Data
The anticancer potential of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Citation |
| 10b | A549 (Lung) | 0.012 | - | [1] |
| 10b | K562 (Leukemia) | 0.010 | - | [1] |
| 3h | HUH7 (Liver) | < 5-FU | 5-Fluorouracil | [5] |
| 3h | MCF7 (Breast) | < 5-FU | 5-Fluorouracil | [5] |
| Vindoline-Pip-23 | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | - | [2] |
| Vindoline-Pip-25 | HOP-92 (Lung) | 1.35 (GI₅₀) | - | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a robust, quantifiable measure of cell viability and, conversely, cytotoxicity.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HUH7, MCF7, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antipsychotic Activity: Modulating Neurotransmitter Receptors
Derivatives of this compound are integral to the development of atypical antipsychotics. Their mechanism of action is primarily attributed to their ability to antagonize dopamine D2 and serotonin 5-HT₂ₐ receptors.[6] The antipsychotic drug Ziprasidone, for example, is built upon a related benzisothiazolyl piperazine structure, highlighting the clinical relevance of this scaffold.[7]
Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
Schizophrenia is associated with hyperactivity of dopaminergic pathways in the brain.[6] Traditional antipsychotics primarily block D2 receptors, which is effective for positive symptoms but can lead to extrapyramidal side effects (movement disorders). Atypical antipsychotics, which include many indole-piperazine derivatives, exhibit a dual antagonism of D2 and 5-HT₂ₐ receptors. This dual action is believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for motor side effects.[8][9] Certain derivatives also show high affinity for D4 receptors, which may contribute to their unique pharmacological profiles.[10][11]
Caption: Dual antagonism of D2 and 5-HT2A receptors by indole-piperazine derivatives.
Experimental Protocol: Receptor Binding Assay
-
Rationale: To determine the affinity of a compound for a specific receptor, competitive binding assays are employed. This technique uses a radiolabeled ligand that is known to bind to the target receptor. The test compound's ability to displace the radioligand is measured, providing its binding affinity (Ki). This is a foundational assay in drug discovery for identifying and characterizing receptor-active compounds.
-
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human dopamine D2 or serotonin 5-HT₂ₐ receptors.
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Antimicrobial Activity
The indole-piperazine scaffold has also been investigated for its potential to combat microbial infections.[12] Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[13][14]
Mechanism of Action: DNA Gyrase Inhibition
One identified mechanism of antibacterial action is the inhibition of DNA gyrase.[15] This enzyme is a topoisomerase II that is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out these vital processes, leading to cell death. This mechanism is distinct from many common antibiotics, making it a valuable target for developing new agents to combat resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for determining the potency of a new antimicrobial agent. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.
-
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant activity in oncology, neuroscience, and infectious disease, driven by their ability to interact with a diverse range of biological targets. The synthetic tractability of this scaffold, particularly via the Mannich reaction, allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. Future research should focus on optimizing the selectivity and potency of these derivatives for their respective targets, as well as exploring their potential in other therapeutic areas. The continued investigation into the mechanisms of action and the development of novel analogues will undoubtedly lead to the discovery of new and improved clinical candidates.
References
- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.Journal of Enzyme Inhibition and Medicinal Chemistry, via PMC - NIH.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents.MDPI.
- Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives.Arzneimittelforschung, via PubMed.
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships.Bioorganic & Medicinal Chemistry Letters, via PubMed.
- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents.Impactfactor.
- Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.Journal of Medicinal Chemistry, via PubMed.
- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole deriv
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents.Journal of Medicinal Chemistry, via PubMed.
- Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.Antibiotics, via NIH.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.Asian Pacific Journal of Health Sciences.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists.Bioorganic & Medicinal Chemistry Letters, via PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.Mini Reviews in Medicinal Chemistry.
- 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis.ChemicalBook.
Sources
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apjhs.com [apjhs.com]
- 15. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Screening of a 3-(Piperazin-1-yl)-1H-indole Library
Introduction: The Strategic Value of the 3-(Piperazin-1-yl)-1H-indole Scaffold
The this compound framework represents a privileged scaffold in modern medicinal chemistry. Its constituent parts—the indole nucleus, a common feature in numerous biologically active molecules, and the piperazine ring, known to enhance pharmacokinetic properties like solubility and bioavailability—combine to create a versatile platform for drug discovery.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects, making them a rich source for identifying novel therapeutic agents.[2][3] Specifically, their role as potent kinase inhibitors has been a significant area of investigation, targeting enzymes crucial in tumorigenesis and other signaling pathways.[4][5]
This guide provides a comprehensive, technically-grounded framework for designing and executing a preliminary screening campaign for a focused library of this compound derivatives. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the underlying rationale—the causality behind each experimental choice—to empower researchers to design robust, self-validating screening cascades that efficiently identify and prioritize promising hit compounds for further development.
Section 1: Library Preparation and Quality Control
The foundation of any successful screening campaign is a high-quality chemical library. Whether synthesized in-house or acquired from a vendor, each compound in the this compound library must undergo stringent quality control (QC).
Causality: Failure to establish the identity and purity of library members is a primary source of wasted resources. Impurities can act as inhibitors themselves, leading to false positives, or they can dilute the active compound, causing false negatives.
Key QC Protocols:
-
Identity Verification: Mass Spectrometry (LC-MS) should be used to confirm the molecular weight of each compound, ensuring the correct molecule was synthesized.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to determine the purity of each sample. A common threshold for HTS libraries is >90% purity.
-
Solubility: The solubility of each compound in the primary assay buffer (typically containing DMSO) should be assessed to prevent compound precipitation, a common cause of assay artifacts.
Section 2: Target Selection and Assay Development
The choice of biological target is paramount and should be driven by the therapeutic area of interest. Given the prevalence of the indole scaffold in kinase inhibitors, this guide will focus on a hypothetical screen against a serine/threonine kinase, "Kinase-X," implicated in a cancer signaling pathway.[4][5][6]
The Rationale for a Biochemical Kinase Assay
For a preliminary screen, a cell-free (biochemical) assay is often preferred over a cell-based assay.
Causality: Biochemical assays offer a direct measure of target engagement (i.e., does the compound inhibit Kinase-X activity?). This simplifies data interpretation by removing confounding factors present in a cellular environment, such as membrane permeability, off-target effects, or cytotoxicity. The goal of a preliminary screen is to find direct binders and inhibitors first; cellular activity can be confirmed later.
Assay Technology Selection: TR-FRET
A variety of technologies exist for monitoring kinase activity, including radioactive assays and fluorescence-based methods.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for high-throughput screening (HTS).[7][8]
Why TR-FRET?
-
Homogeneous Format: It is a "mix-and-read" assay, requiring no wash steps, which simplifies automation and reduces variability.[7]
-
High Signal-to-Background: The time-resolved detection minimizes interference from autofluorescent compounds and scattered light, leading to a more robust assay.
-
Sensitivity: TR-FRET is highly sensitive, allowing for the use of low concentrations of enzyme and substrate, which is both cost-effective and more likely to reflect physiological conditions.[7]
Assay Validation: The Self-Validating System
Before screening the full library, the assay must be rigorously validated to ensure it is fit for purpose.[9][10] This involves optimizing critical parameters and demonstrating statistical robustness.
Key Validation Steps:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of Kinase-X and its peptide substrate. The goal is to find conditions that yield a robust signal while operating in the linear range of the reaction (typically <10-20% substrate turnover).
-
DMSO Tolerance: The assay must be robust to the concentration of dimethyl sulfoxide (DMSO) used to solubilize the library compounds. Test a range of DMSO concentrations (e.g., 0.1% to 2%) to identify the maximum allowable concentration that does not significantly inhibit the enzyme.
-
Statistical Validation (Z'-Factor): The Z'-factor is the gold standard for quantifying the quality of an HTS assay.[11][12] It measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals relative to the variability of those signals.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
The validation is performed by running multiple plates with only positive and negative controls to ensure inter-plate and intra-plate reproducibility.[15]
-
Section 3: The Screening Cascade
A tiered approach, or "screening cascade," is the most efficient method for identifying high-quality hits. This process is designed to progressively filter the library, eliminating false positives and characterizing promising compounds with increasing rigor.
Caption: A logical workflow for the preliminary screening campaign.
Step-by-Step Protocol: Primary HTS (TR-FRET)
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Causality: Acoustic dispensing minimizes DMSO carryover and improves accuracy and precision compared to pin tools or manual pipetting.
-
-
Enzyme Addition:
-
Prepare a 2X Kinase-X enzyme solution in assay buffer.
-
Dispense 5 µL of the 2X enzyme solution into each well containing the compound.
-
Rationale: A pre-incubation step allows the compound to bind to the kinase target before the reaction is initiated.
-
-
Incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/Substrate/Antibody solution in assay buffer.
-
Dispense 5 µL of this solution into each well to start the kinase reaction. The final volume is 10 µL.
-
Causality: Initiating the reaction with a mix containing ATP ensures that all reactions start simultaneously, which is critical for kinetic measurements.
-
-
Reaction & Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis and Hit Identification
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
-
Normalize Data: Normalize the data on a per-plate basis using the positive (DMSO only) and negative (potent inhibitor) controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Set Hit Criteria: A compound is typically classified as a "primary hit" if its percent inhibition exceeds a statistically defined threshold.
-
Causality: A common and robust method is to use a threshold based on the standard deviation (SD) of the sample population, such as > 3 times the SD of the mean activity of all library compounds.
-
| Parameter | Threshold | Rationale |
| Percent Inhibition | > 50% | A common starting point that balances hit rate with the risk of missing moderately active compounds. |
| Z-Score | < -3 | A more statistically robust measure. A Z-score of -3 means the compound's activity is 3 standard deviations below the mean of the plate. |
Hit Confirmation and Dose-Response
Primary hits must be confirmed.
Causality: A single-point screen can produce hits that are artifacts of that specific well or compound sample. Re-testing from a fresh stock solution confirms the activity is real and reproducible.
-
Cherry-Pick Hits: Select all primary hits.
-
Re-test: Test the fresh samples in the primary assay, again at 10 µM.
-
Dose-Response: For all confirmed hits, perform an 8-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). This is the first measure of compound potency.
Section 4: Eliminating False Positives
A significant challenge in HTS is the identification of false positives—compounds that appear active but do not work through the desired mechanism of specific target binding.[16][17] A robust hit triage strategy is essential.
Orthogonal Assays
Causality: An orthogonal assay uses a different detection technology to measure the same biological event (kinase activity).[16] If a compound is a true inhibitor of Kinase-X, it should be active in both the primary and orthogonal assays. If it is only active in the primary TR-FRET assay, it is likely interfering with the detection technology itself.
A suitable orthogonal assay is a luminescence-based kinase assay (e.g., ADP-Glo), which quantifies the amount of ADP produced in the kinase reaction.[18]
Caption: Decision tree for triaging confirmed hits.
Counter-Screens for Assay Interference
Causality: Some compounds can directly interfere with the assay components. For example, a compound might quench the fluorescent signal or absorb light at the excitation/emission wavelengths. A counter-screen is designed to detect this directly.[16]
Example Counter-Screen Protocol:
-
Run the primary TR-FRET assay as described, but omit the Kinase-X enzyme .
-
Interpretation: If a compound shows "inhibition" in this format, it is not inhibiting the enzyme but is directly interfering with the detection reagents. These compounds are definitive false positives. Other sources of false positives include metal impurities which can be identified by including a chelator like EDTA in the assay.[19]
Conclusion and Forward Look
Following this structured, rationale-driven screening guide will enable researchers to efficiently and accurately identify validated hits from a this compound library. The output of this preliminary campaign is not just a list of active compounds, but a high-confidence dataset where common artifacts have been systematically eliminated. These validated hits form a solid foundation for subsequent stages of drug discovery, including Structure-Activity Relationship (SAR) studies, selectivity profiling, and eventual lead optimization. This rigorous, front-loaded approach maximizes the probability of success and ensures that valuable resources are focused on chemical matter with the highest potential for therapeutic development.
References
-
Al-Ostath, A. I., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Retrieved from [Link]
-
Reddy, T. I., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Retrieved from [Link]
-
PR Newswire. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]
-
Scott, A. D., et al. (2001). 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. PubMed. Retrieved from [Link]
-
Tűske, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Retrieved from [Link]
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
PubMed. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Retrieved from [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
ACS Publications. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]
-
High-Throughput Screening Center. (n.d.). Introduction. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Nuvisan. (n.d.). HTS assay development. Retrieved from [Link]
-
PubMed. (n.d.). False positives in the early stages of drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3 piperazinylbenzisothiazoles.
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
Sources
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prnewswire.co.uk [prnewswire.co.uk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dispendix.com [dispendix.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. htsc.wustl.edu [htsc.wustl.edu]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Innovation: A Technical Guide to the Synthesis of Novel Indole-Piperazine Hybrids
Foreword: The Strategic Union of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active moieties has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and unique biological profiles.[1] Among the myriad of heterocyclic structures, the indole and piperazine nuclei stand out as "privileged scaffolds" due to their recurrent presence in a vast array of biologically active compounds and approved drugs.[2][3][4] The indole ring system, a key component of the amino acid tryptophan, is integral to a multitude of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][5][6] Concurrently, the piperazine ring is a cornerstone of modern drug design, prized for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability, and for its versatile synthetic handles that allow for fine-tuning of a molecule's interaction with biological targets.[2]
This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of novel indole-piperazine hybrids. Moving beyond a mere recitation of synthetic protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the strategic construction of these promising molecular architectures. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for the next generation of therapeutics.
I. Strategic Considerations in the Design of Indole-Piperazine Hybrids
The design of indole-piperazine hybrids is a multi-faceted process that requires careful consideration of the desired pharmacological profile and the intended biological target. The versatility of both scaffolds allows for a high degree of structural diversity, which can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.
Key strategic considerations include:
-
Point of Linkage: The indole and piperazine moieties can be connected through various linkers and at different positions on each ring system. The choice of the linkage point is critical as it dictates the overall geometry of the hybrid molecule and its ability to interact with the target protein. Common linkage strategies involve acylation, alkylation, or arylation at the indole nitrogen or at various positions on the indole ring, and subsequent connection to one of the piperazine nitrogens.
-
Substitution Patterns: The indole and piperazine rings can be further functionalized with a wide range of substituents to modulate their electronic and steric properties. Substituents on the indole ring can influence its reactivity and interaction with biological targets, while substituents on the second nitrogen of the piperazine ring are crucial for modulating the molecule's overall properties and for introducing additional pharmacophoric features.
-
Physicochemical Properties: The piperazine moiety is often incorporated to enhance the aqueous solubility and overall druglikeness of the hybrid molecule. Careful selection of substituents on both rings is essential to achieve a balance between lipophilicity and hydrophilicity, which is critical for oral bioavailability and cell permeability.
II. Core Synthetic Methodologies for Indole-Piperazine Hybrid Construction
The synthesis of indole-piperazine hybrids can be broadly categorized into two main approaches: the convergent and the divergent synthesis. In a convergent approach, the indole and piperazine moieties are synthesized separately and then coupled together in the final steps. In a divergent approach, a common intermediate is first synthesized and then diversified to generate a library of hybrid molecules.
This section will detail some of the most robust and widely employed synthetic strategies, providing step-by-step protocols and mechanistic insights.
A. Amide Bond Formation: A Reliable and Versatile Linkage Strategy
The formation of an amide bond between an indole carboxylic acid derivative and a piperazine is one of the most common and reliable methods for constructing indole-piperazine hybrids. This approach offers a high degree of control and predictability.
Experimental Protocol: Synthesis of (Indol-3-yl)(piperazin-1-yl)methanone Derivatives
-
Activation of the Indole Carboxylic Acid: To a solution of indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling with Piperazine: To the activated ester solution, add the desired N-substituted piperazine (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired indole-piperazine hybrid.
Causality Behind Experimental Choices:
-
Coupling Agents (EDC/HOBt): The use of EDC in combination with HOBt is a classic and highly effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the HOBt ester. This ester is less prone to racemization and reacts efficiently with the amine.
-
Solvent: Anhydrous aprotic solvents like DCM and DMF are used to prevent the hydrolysis of the activated intermediates.
-
Base (TEA/DIPEA): The tertiary amine base is added to neutralize the HCl salt of the piperazine (if used as a salt) and to scavenge the acidic byproducts of the reaction, driving the equilibrium towards product formation.
Visualization of the Amide Coupling Workflow:
Caption: Workflow for amide bond formation.
B. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N and C-C Bonds
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, offer powerful tools for the synthesis of indole-piperazine hybrids with diverse substitution patterns.[7][8][9] These methods allow for the formation of C-N and C-C bonds that might be challenging to achieve through traditional methods.
1. Buchwald-Hartwig Amination for N-Arylation of Piperazine
This reaction is particularly useful for coupling a halogenated indole with a piperazine.
Experimental Protocol: Synthesis of 1-(1H-Indol-5-yl)piperazine Derivatives
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromoindole (1.0 eq), the desired N-substituted piperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (2 mol%), a phosphine ligand such as Xantphos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Solvent and Reaction Conditions: Add anhydrous toluene as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Xantphos is a bulky, electron-rich ligand that is often effective for C-N bond formation.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine and facilitate the reductive elimination step of the catalytic cycle.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Sources
- 1. Indole-Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Methodological & Application
Introduction: The Significance of the 3-(Piperazin-1-yl)-1H-indole Scaffold
An In-Depth Guide to the Synthesis of 3-(Piperazin-1-yl)-1H-indole: A Protocol for Researchers
The fusion of indole and piperazine rings creates a privileged scaffold, this compound, which is a cornerstone in modern medicinal chemistry. This structural motif is present in a multitude of biologically active molecules, leveraging the unique properties of both heterocycles. The indole nucleus serves as a versatile pharmacophore, capable of engaging in various receptor interactions, while the piperazine moiety often improves physicochemical properties such as solubility and bioavailability, and provides a key vector for further molecular elaboration.[1][2] Consequently, derivatives of this scaffold are investigated for a wide range of therapeutic applications, including anti-inflammatory, antioxidant, and CNS-acting agents.[1][3]
The development of robust and efficient synthetic routes to access this core structure is therefore of paramount importance for drug discovery and development. Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance.[4] Modern synthetic chemistry, however, offers powerful tools to overcome these challenges. This guide provides a detailed experimental protocol for the synthesis of this compound, focusing on the highly efficient Palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4]
Synthetic Strategy: The Buchwald-Hartwig Amination Advantage
The method of choice for constructing the C-N bond between the indole C3 position and the piperazine nitrogen is the Buchwald-Hartwig amination. This cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to classical methods like nucleophilic aromatic substitution.[4]
The causality behind selecting this strategy rests on its catalytic nature, which proceeds via a well-understood mechanism. The key to success lies in the precise combination of a palladium precursor and a specialized phosphine ligand. Sterically hindered, electron-rich alkylbiaryl phosphine ligands are critical; they facilitate the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired product, which forms the C-N bond.[3]
To prevent undesired N,N'-diarylation of the piperazine ring, a common strategy involves using a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). This protecting group strategy ensures selective mono-arylation. The final target compound is then obtained through a straightforward deprotection step.
Below is a visual representation of the overall synthetic workflow.
Sources
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biological Screening of 3-Chloro-2-piperazinylmethyl-N-aryl Sulfonamide Indole Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Indole Sulfonamides
The indole nucleus is a highly "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have been shown to modulate a wide array of biological pathways implicated in the progression of diseases like cancer, neurological disorders, and microbial infections.[1] The class of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives represents a promising area for novel drug discovery. Previous studies on similar indole sulfonamide structures have demonstrated significant biological activities, including anticancer and antimalarial effects.[2] For instance, the introduction of a halogen at the 3rd position of the indole nucleus has been shown to improve binding affinity to specific receptors, such as the 5-HT6 receptor, suggesting that this modification could be advantageous for therapeutic targeting.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological screening of this novel class of compounds. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data. We will delve into a tiered screening approach, starting with broad cytotoxicity assessments and progressing to more specific mechanistic assays to elucidate the compounds' mode of action.
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to assess its general cytotoxicity against a panel of relevant human cancer cell lines. This provides a broad overview of the compounds' potential as anticancer agents and helps prioritize a manageable number of lead candidates for further investigation.[4][5]
Rationale for Cell Line Selection
The choice of cell lines is critical and should ideally represent a diversity of cancer types. For indole derivatives, which have shown broad-spectrum activity, a panel including cell lines from different origins is recommended.[2][6] For example:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.[6]
-
A549: A human lung carcinoma cell line.[2]
-
HCT116: A human colon cancer cell line.[7]
-
MOLT-3: A human acute lymphoblastic leukemia cell line.[2]
Protocol 1: MTT/XTT Cell Viability Assay
The MTT and XTT assays are colorimetric methods widely used to assess cell viability and proliferation.[8][9][10] These assays measure the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[9][10] The intensity of the color is directly proportional to the number of viable cells.[9] The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step.[9][10]
Materials:
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent
-
Dimethyl sulfoxide (DMSO) for MTT assay
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Addition of Reagent:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2 to 4 hours.
-
-
Measurement:
-
For MTT assay: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
For XTT assay: The formazan product is soluble, so no additional steps are needed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | MOLT-3 (µM) |
| Derivative 1 | 15.2 | 22.5 | 18.7 | 9.8 |
| Derivative 2 | 5.8 | 8.1 | 6.5 | 3.2 |
| Derivative 3 | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 0.2 |
Tier 2: Mechanistic Elucidation of Lead Compounds
Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle arrest, and inhibition of specific molecular targets.
Protocol 2: Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[11] Several assays can be used to detect apoptosis, including the Annexin V/Propidium Iodide (PI) assay and caspase activity assays.[11]
Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][13]
Materials:
-
Lead compounds identified from Tier 1 screening
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Appropriate cancer cell line (e.g., MOLT-3, which showed high sensitivity)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.
Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[11][14]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Luminometer-compatible white-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the lead compounds as described for the MTT assay.
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.
Protocol 3: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[1] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium iodide (PI)
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the lead compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Workflow for Mechanistic Studies
Caption: Workflow for elucidating the mechanism of action of lead compounds.
Tier 3: Target Identification and Validation
Based on the results from the mechanistic studies, further assays can be designed to identify and validate specific molecular targets. Indole sulfonamides have been reported to target various proteins, including kinases and tubulin.[1][15]
Protocol 4: In Vitro Kinase Inhibition Assay
Protein kinases are crucial regulators of cellular processes and are attractive targets for cancer therapy.[16] A variety of assay formats are available to measure kinase activity, including radiometric, ELISA, and luminescence-based assays.[16] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.[17]
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
Recombinant kinase of interest (e.g., CDK2, VEGFR2)
-
Kinase substrate
-
ATP
Procedure:
-
Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase, its substrate, ATP, and the test compound.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
Protocol 5: Tubulin Polymerization Assay
Microtubules, which are polymers of α- and β-tubulin, are essential for cell division and are a validated target for anticancer drugs.[18] A tubulin polymerization assay can determine if a compound inhibits or promotes the assembly of microtubules.[19]
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, mix purified tubulin with a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the test compound to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.[20] Inhibitors of tubulin polymerization will show a decrease in the rate of fluorescence increase compared to the control.
Tier 4: Broader Biological Screening
Beyond anticancer activity, the 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives may possess other therapeutic properties.
Protocol 6: Antimicrobial Screening
The antimicrobial activity of the compounds can be assessed using standard methods such as broth microdilution or disk diffusion assays.[21][22]
Broth Microdilution Method: This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.[21]
-
Prepare serial dilutions of the compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Protocol 7: Anti-inflammatory Screening
In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators or cellular processes.[23]
Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.[24]
-
A solution of bovine serum albumin (BSA) is incubated with the test compound.
-
The mixture is heated to induce protein denaturation.
-
The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of protein denaturation.[24]
Conclusion and Future Directions
The systematic screening cascade outlined in these application notes provides a robust framework for evaluating the therapeutic potential of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives. By progressing from broad phenotypic screens to specific mechanistic and target-based assays, researchers can efficiently identify and characterize promising lead compounds. The data generated will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies, lead optimization, and in vivo efficacy testing.
Screening Cascade Overview
Caption: A tiered approach for the biological screening of novel compounds.
References
- Zhang, L., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(15), 4989.
- Nirogi, R. V. S., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands: Part III. Der Pharma Chemica, 4(3), 909-914.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42293–42306.
- NIH National Library of Medicine. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- NIH National Library of Medicine. (2022).
- MDPI. (2021).
-
University of Padua. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(4), 885-892.
-
ResearchGate. (2017). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293–17304.
- NIH National Library of Medicine. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(22), 7792.
- MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(19), 5919.
-
ResearchGate. (2020). Primary screening for antibacterial activity of synthetic compounds.... Retrieved from [Link]
- NIH National Library of Medicine. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)
-
YouTube. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Retrieved from [Link]
- MDPI. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules, 28(9), 3899.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71, e111293.
- NIH National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- NIH National Library of Medicine. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 10823.
- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
- ACS Omega. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699–31713.
- MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133.
-
ResearchGate. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
- NIH National Library of Medicine. (2014). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 4(2), 71-79.
- NIH National Library of Medicine. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256–1273.
- NIH National Library of Medicine. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42293–42306.
-
JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]
- Google Patents. (2003). Methods of screening for antimicrobial compounds.
- NIH National Library of Medicine. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4993.
-
ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
- NIH National Library of Medicine. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493.
-
ResearchGate. (2021). Indole-sulfonamide derivatives reported as anticancer agents. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 14. Apoptose [promega.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 3-(Piperazin-1-YL)-1H-indole Analogs
Introduction: The Therapeutic Potential of the 3-(Piperazin-1-YL)-1H-indole Scaffold
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility allows for substitutions at multiple positions, enabling the generation of large, diverse chemical libraries with a wide range of pharmacological activities. Analogs derived from this scaffold have shown promise in targeting key protein classes, notably G-protein coupled receptors (GPCRs) and protein kinases, which are implicated in a vast array of pathologies including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2] For instance, derivatives of this scaffold have been investigated as kinase inhibitors and GPCR ligands.[1][2] Given the therapeutic importance of these target families, robust and efficient high-throughput screening (HTS) methodologies are critical for the rapid identification and characterization of novel drug candidates from libraries of this compound analogs.
This document provides detailed application notes and protocols for two distinct HTS assays tailored for the discovery of modulators of protein kinases and GPCRs, two of the most relevant target classes for this chemical scaffold. The protocols are designed to be self-validating and are grounded in established scientific principles, providing researchers in drug discovery with the tools to effectively screen compound libraries and identify promising lead molecules.
Section 1: Screening for Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, making them a major target class for drug discovery.[4][5] Many indole derivatives have been identified as potent kinase inhibitors.[1] A fluorescence polarization (FP) based assay is a homogenous and robust method well-suited for HTS of kinase inhibitors.[6][7][8]
Assay Principle: Fluorescence Polarization Competition Assay
This assay quantifies the inhibition of a specific protein kinase by measuring the displacement of a fluorescently labeled tracer from the kinase's active site. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a large, slowly tumbling complex that emits highly polarized light upon excitation. When a this compound analog or another small molecule inhibitor binds to the kinase, it displaces the fluorescent tracer. The unbound, smaller tracer tumbles more rapidly in solution, leading to a decrease in the polarization of the emitted light. The magnitude of this depolarization is directly proportional to the inhibitory activity of the compound.
Diagram 1: Workflow for a Fluorescence Polarization Kinase Inhibition Assay
Caption: A streamlined workflow for a competitive FP-based kinase inhibitor HTS assay.
Detailed Protocol: Fluorescence Polarization Kinase Assay
Materials:
-
Purified recombinant protein kinase of interest
-
Fluorescently labeled tracer specific for the kinase
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound analog library dissolved in 100% DMSO
-
Known potent inhibitor of the kinase (for positive control)
-
DMSO (for negative control)
-
Low-volume, black, 384-well assay plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer at a concentration predetermined during assay development.
-
Prepare a 2X fluorescent tracer solution in assay buffer at a concentration optimized for a robust assay window.
-
Prepare a master mix of the 2X kinase and 2X tracer solutions.
-
Prepare serial dilutions of the this compound analogs in 100% DMSO. A common starting concentration for a primary screen is 10 mM.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 50 nL of the compound solutions (or DMSO for controls) into the appropriate wells of the 384-well plate.
-
Add 5 µL of the kinase/tracer master mix to all wells.
-
For positive controls, add a known inhibitor at a concentration that gives >90% inhibition.
-
For negative controls, add DMSO.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the tracer.
-
Data Analysis and Quality Control
The primary metric for assay quality is the Z'-factor, which is a measure of the statistical effect size.[9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12][13]
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control wells.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control wells.
Hit Identification:
Percentage inhibition for each compound is calculated as follows:
% Inhibition = 100 * ( 1 - ( (mP_compound - mP_pos) / (mP_neg - mP_pos) ) )
Where:
-
mP_compound is the millipolarization value of the test compound well.
-
mP_pos is the mean millipolarization of the positive control wells.
-
mP_neg is the mean millipolarization of the negative control wells.
A common hit threshold is a percentage inhibition greater than three times the standard deviation of the negative controls.
| Parameter | Example Value | Acceptance Criteria |
| Z'-Factor | 0.75 | > 0.5 |
| Signal-to-Background | 8.5 | > 5 |
| Hit Rate | 0.5% | < 2% |
Section 2: Screening for GPCR Modulators
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[14] The this compound scaffold is present in compounds known to modulate GPCRs, such as those targeting dopamine and serotonin receptors.[15][16] Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a powerful tool for screening GPCR modulators by detecting the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[17][18][19][20]
Assay Principle: HTRF® cAMP Assay
This competitive immunoassay measures changes in intracellular cAMP levels following GPCR activation or inhibition.[19][21] The assay uses two key components: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity. Excitation of the donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. When a this compound analog modulates a GPCR and causes an increase in intracellular cAMP, the unlabeled cellular cAMP competes with the labeled cAMP analog for binding to the antibody. This competition reduces the amount of FRET, leading to a decrease in the acceptor's emission signal. The change in the HTRF signal is inversely proportional to the amount of cAMP produced.
Diagram 2: HTRF® cAMP Assay Principle
Caption: Principle of the competitive HTRF® cAMP assay for GPCR screening.
Detailed Protocol: HTRF® cAMP Assay for a Gs-coupled GPCR
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
This compound analog library dissolved in 100% DMSO
-
Known agonist for the GPCR (for positive control)
-
HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Low-volume, white, 384-well assay plates
-
A microplate reader capable of HTRF® detection
Procedure:
-
Cell Preparation:
-
Culture the cells to ~80% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to a density of 2,000 cells/5 µL.
-
-
Assay Plate Preparation:
-
Dispense 50 nL of the this compound analog solutions or controls into the assay plate.
-
Dispense 5 µL of the cell suspension into each well.
-
-
Cell Stimulation:
-
Seal the plate and incubate at 37°C for 30 minutes to allow for GPCR stimulation and cAMP production.
-
-
Lysis and Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP-cryptate in the provided lysis buffer.
-
Dispense 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP-cryptate solution.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis and Interpretation
The HTRF® ratio is calculated as:
HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
The percentage activity can be calculated relative to the positive control (a known agonist). For agonists, a decrease in the HTRF ratio indicates an increase in cAMP. For antagonists, a pre-incubation with the test compounds would be followed by stimulation with a known agonist at its EC80 concentration.
| Parameter | Example Value | Acceptance Criteria |
| Z'-Factor | 0.82 | > 0.5 |
| EC50 of control agonist | 5.2 nM | Within 3-fold of historical values |
| Hit Confirmation | Dose-response curve with R² > 0.9 | N/A |
Section 3: Phenotypic Screening for Novel Activities
While target-based screening is highly effective, phenotypic screening offers an unbiased approach to discover compounds with novel mechanisms of action.[22][23] A cell-based phenotypic screen can identify this compound analogs that induce a desired cellular phenotype, such as cancer cell apoptosis or inhibition of cell migration, without a priori knowledge of the molecular target.[24][25]
Assay Principle: High-Content Imaging of Cell Viability and Apoptosis
This assay utilizes automated microscopy and image analysis to simultaneously quantify multiple cellular parameters in response to compound treatment. Cells are stained with fluorescent dyes that report on cell number, nuclear morphology, and caspase activation (a marker of apoptosis). By analyzing thousands of individual cells per well, a detailed phenotypic profile of each compound's effect can be generated.
Detailed Protocol: High-Content Phenotypic Screen
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)[26]
-
Cell culture medium and supplements
-
This compound analog library in DMSO
-
Staurosporine (positive control for apoptosis)
-
Hoechst 33342 (for nuclear staining)
-
A cell-permeable caspase-3/7 activation reporter dye
-
Clear-bottom, 384-well imaging plates
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating:
-
Seed the cancer cells into 384-well imaging plates at a density that ensures they are in a logarithmic growth phase at the time of analysis (e.g., 1,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add 50 nL of the this compound analogs or controls to the wells.
-
Incubate for 48 hours.
-
-
Cell Staining:
-
Prepare a staining solution containing Hoechst 33342 and the caspase-3/7 reporter dye in cell culture medium.
-
Add the staining solution to each well and incubate for 30 minutes at 37°C.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the blue (Hoechst) and green (caspase) fluorescence channels.
-
Use image analysis software to identify and segment individual nuclei.
-
Quantify the total number of cells (cell count from Hoechst stain) and the percentage of caspase-positive cells.
-
Data Analysis and Hit Prioritization
Hits are identified based on their ability to induce a specific phenotype, such as a significant decrease in cell number and/or a significant increase in the percentage of apoptotic cells compared to DMSO controls. Multi-parameter analysis allows for the classification of compounds into different phenotypic clusters (e.g., cytotoxic, pro-apoptotic, cytostatic).
| Parameter | Description | Hit Criteria Example |
| Cell Count | Number of viable cells remaining | < 50% of DMSO control |
| % Apoptotic Cells | Percentage of caspase-3/7 positive cells | > 20% |
| Z'-Factor (for controls) | Assay robustness for cell viability | > 0.5 |
Conclusion
The this compound scaffold represents a rich source for the discovery of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust, scalable, and scientifically rigorous methods for identifying and characterizing active compounds from libraries of these analogs. The choice of a target-based approach, such as the fluorescence polarization assay for kinases or the HTRF® assay for GPCRs, allows for the efficient screening against known disease-relevant targets. Alternatively, the unbiased nature of high-content phenotypic screening can uncover compounds with novel and unexpected mechanisms of action. By employing these advanced HTS technologies, researchers can significantly accelerate the journey from a chemical library to promising new drug candidates.
References
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
AlphaScreen | BMG LABTECH. BMG LABTECH. Available at: [Link]
-
Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available at: [Link]
-
Z-factor. Wikipedia. Available at: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Available at: [Link]
-
Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts. PMC. Available at: [Link]
-
G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. NIH. Available at: [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. Available at: [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Available at: [Link]
-
HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
-
High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]
-
HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF. ChEMBL. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
HTRF IP-One assay used for functional screening. BMG Labtech. Available at: [Link]
-
3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. Available at: [Link]
-
Clinically-oriented phenotypic screening of the cancer cell phenotype. Drug Target Review. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
-
(PDF) Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents. ResearchGate. Available at: [Link]
-
Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
-
HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. Available at: [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Abstract 2868: A cell based phenotypic assay platform for cancer metastasis drug discovery and diagnostics. AACR Journals. Available at: [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Available at: [Link]
-
Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. ScienCell. Available at: [Link]
-
HTS Methods: Assay Design and Optimisation. The Royal Society of Chemistry. Available at: [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available at: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link]
-
Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. Available at: [Link]
-
GPCR Luciferase Reporter Cell Lines. Signosis. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]
-
Phenotypic screening using large‑scale genomic libraries to identify drug targets for the treatment of cancer (Review). Spandidos Publications. Available at: [Link]
-
Control of Dopamine Signal in High-Order Receptor Complex on Striatal Astrocytes. MDPI. Available at: [Link]
Sources
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. biosynth.com [biosynth.com]
- 17. revvity.com [revvity.com]
- 18. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Piperazin-1-yl)-1H-indole
Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to optimize your synthetic route, maximize yields, and ensure the purity of your target compound.
Troubleshooting Guide: Navigating the Synthesis of this compound
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond at the C3 position of the indole ring. The most common strategies are palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNA_r) on an activated indole substrate. Each approach presents a unique set of challenges.
Scenario 1: Low or No Product Yield in Buchwald-Hartwig Amination of 3-Haloindole
Question: I am attempting to synthesize this compound via a Buchwald-Hartwig reaction between 3-bromoindole and piperazine, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Buchwald-Hartwig amination of an indole substrate can stem from several factors, primarily related to catalyst deactivation, inappropriate reaction conditions, or issues with the starting materials.
Causality and Troubleshooting Steps:
-
Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]
-
Insight: The electron-rich and sterically hindered nature of the indole nucleus can influence the reactivity of the palladium catalyst.
-
Actionable Advice:
-
Ligand Selection: For C-N bond formation with electron-rich heterocycles, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[1] If you are using a general-purpose ligand like P(t-Bu)3, consider switching to one of these more specialized ligands.
-
Catalyst Loading: While typically 1-5 mol% of the palladium pre-catalyst is sufficient, for challenging substrates, increasing the catalyst loading to 5-10 mol% may improve conversion.
-
Pre-catalyst Choice: Using a pre-formed palladium-ligand complex (e.g., XPhos Pd G3) can ensure the active catalyst is generated efficiently.
-
-
-
Base Selection and Strength: The base plays a crucial role in the deprotonation of the piperazine-palladium intermediate to facilitate reductive elimination.
-
Insight: An inappropriate base can lead to incomplete reaction or side reactions. Strong, non-nucleophilic bases are generally preferred.
-
Actionable Advice:
-
Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for this transformation.
-
Base Strength: If you are using a weaker base like K2CO3 or Cs2CO3, it may not be strong enough to efficiently deprotonate the intermediate.
-
-
-
Solvent and Temperature: The reaction solvent and temperature affect the solubility of reagents and the stability of the catalytic species.
-
Insight: Aprotic, non-coordinating solvents are generally preferred. High temperatures can sometimes lead to catalyst decomposition.
-
Actionable Advice:
-
Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous, as water can deactivate the catalyst.
-
Temperature Optimization: While these reactions are often heated, excessive temperatures (>120 °C) can lead to catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
-
-
Piperazine Stoichiometry and Purity:
-
Insight: Piperazine is a di-amine and can potentially undergo double arylation. It is also a base and can interact with the catalyst.
-
Actionable Advice:
-
Excess Piperazine: Using a slight excess of piperazine (1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess may interfere with the catalytic cycle.
-
Mono-protected Piperazine: To avoid the formation of the di-arylated byproduct, consider using N-Boc-piperazine.[2] The Boc protecting group can be removed in a subsequent step.[3][4]
-
-
Scenario 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant formation of side products, making purification difficult. What are the common side products and how can I minimize their formation?
Answer:
Side product formation is a common challenge, particularly with electron-rich and multifunctional substrates like indole and piperazine.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Cause | Mitigation Strategy |
| 1,4-bis(1H-indol-3-yl)piperazine | Reaction of both nitrogen atoms of piperazine with 3-bromoindole. | Use N-Boc-piperazine as the starting material to protect one of the nitrogen atoms.[2] |
| Oxidative Dimerization of this compound | The product is an electron-rich 3-aminoindole, which is susceptible to oxidation, especially when exposed to air.[5] | - Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Upon completion, work up the reaction quickly and consider storing the product under an inert atmosphere. |
| Indole N-H Arylation | In some cases, arylation can occur on the indole nitrogen, although C3-functionalization is generally favored. | The use of a bulky ligand on the palladium catalyst can sterically hinder N-arylation. Protecting the indole nitrogen with a suitable group (e.g., Boc or tosyl) can also prevent this side reaction. |
| Dehalogenation of 3-Bromoindole | Reductive elimination of H-Br from the palladium intermediate. | Ensure the reaction environment is free of protic sources. The choice of ligand and base can also influence this pathway. |
Experimental Protocol: Synthesis of N-Boc-3-(piperazin-1-yl)-1H-indole
-
To an oven-dried Schlenk flask, add 3-bromoindole (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), XPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole N-H during the synthesis of this compound?
A1: While not always strictly necessary, protecting the indole N-H can be highly beneficial. The acidic N-H proton can interfere with the basic conditions of the reaction and potentially lead to side reactions. Protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (p-toluenesulfonyl) can prevent these issues and may improve the overall yield and purity of the product. The choice of protecting group will depend on the subsequent reaction steps and the desired deprotection conditions.
Q2: I have successfully synthesized N-Boc-3-(piperazin-1-yl)-1H-indole. What are the best conditions for Boc deprotection?
A2: The Boc group is typically removed under acidic conditions.[4]
-
Trifluoroacetic Acid (TFA): A common method is to treat the N-Boc protected compound with a solution of TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature. The reaction is usually rapid (30 minutes to a few hours).
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like dioxane or methanol is also effective. This can be a milder alternative to TFA for substrates with other acid-sensitive functional groups.
Deprotection Protocol:
-
Dissolve the N-Boc-3-(piperazin-1-yl)-1H-indole in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
Q3: My final product, this compound, is difficult to purify by column chromatography. Do you have any suggestions?
A3: The basic nature of the piperazine moiety can cause streaking and poor separation on silica gel. Here are some tips for purification:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system, such as triethylamine (0.1-1%) or ammonium hydroxide (in the case of a methanol/DCM system). This will help to suppress the interaction of the basic product with the acidic silica gel.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may provide better separation for basic compounds.
-
Salt Formation and Recrystallization: If the product is a solid, you can form a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. The free base can then be regenerated by treatment with a base.
Q4: Can I synthesize this compound using an Ullmann condensation?
A4: Yes, the Ullmann condensation, a copper-catalyzed N-arylation, is a potential alternative to the Buchwald-Hartwig amination.[6] This reaction typically involves heating a 3-haloindole (preferably 3-iodoindole for higher reactivity) with piperazine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K2CO3) in a high-boiling polar solvent like DMF or DMSO. While this method avoids the use of expensive palladium catalysts and ligands, it often requires higher reaction temperatures and may have a more limited substrate scope.
Visualizing the Synthetic Workflow
To aid in your experimental design, the following diagrams illustrate the primary synthetic route and a troubleshooting decision-making process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (URL not available)
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC - NIH. [Link]
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC - NIH. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles - Google P
-
Pyrroloindoline cyclization in tryptophan-containing cyclodipeptides mediated by an unprecedented indole C3 methyltransferase from Streptomyces sp. HPH0547 - Chemical Communications (RSC Publishing). [Link]
-
Ullmann type cross‐coupling reaction on 3‐iodo‐selenophene‐fused indole. | Download Scientific Diagram - ResearchGate. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PubMed. [Link]
-
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - MDPI. [Link]
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC - NIH. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]
-
Indole N‐Boc deprotection method development - ResearchGate. [Link]
- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - MDPI. [Link]
-
Purifying ionic compounds by flash column chromatography - Biotage. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
(PDF) Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine - ResearchGate. [Link]
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - Organic Chemistry Portal. [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed asymmetric [3 + 2] cycloaddition of vinyl aziridines and α,β-unsaturated imines generated in situ from aryl sulfonyl indoles - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. [Link]
-
3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions - arkat usa. [Link]
-
Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates - PMC - PubMed Central. [Link]
-
Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - NIH. [Link]
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
Sources
Technical Support Center: Purification of 3-(Piperazin-1-yl)-1H-indole Derivatives
Welcome to the technical support guide for navigating the purification challenges of 3-(Piperazin-1-yl)-1H-indole derivatives. This class of compounds, while medicinally important, presents a unique set of purification hurdles due to the physicochemical properties of the indole and piperazine moieties. The basic nitrogens of the piperazine ring often lead to complications in standard purification protocols, particularly in silica gel chromatography.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides for specific techniques, grounded in the principles of organic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges researchers face.
Q1: My compound is streaking badly on a silica TLC plate, making it impossible to assess purity or determine an appropriate solvent system. What's happening?
A1: This is the most frequent issue and is almost always caused by the interaction between the basic piperazine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong acid-base interaction causes your compound to "stick" to the stationary phase, leading to elongated, streaky spots (tailing).
-
Quick Fix: To suppress this interaction, you need to make the mobile phase more basic. Add a small amount of a basic modifier to your eluent. Common choices include:
-
0.5-2% Triethylamine (Et₃N)
-
0.5-2% Pyridine
-
1-5% Ammonium hydroxide in methanol, used as a polar component in a solvent system like Dichloromethane/Methanol/Ammonium Hydroxide.
-
Q2: I've run a column, but my yield is very low. Where did my compound go?
A2: If you observed streaking on your TLC, it's highly likely that a significant portion of your product is irreversibly adsorbed onto the silica gel in the column. The large surface area of a chromatography column exacerbates the sticking issue seen on a TLC plate. Without a basic modifier in the eluent, your compound may not elute at all.
Q3: My final product is a persistent, sticky oil that I can't crystallize. How can I get a solid?
A3: Many piperazine-containing compounds are reluctant to crystallize as a free base. The most effective strategy is to convert the basic compound into a salt.[2][3] Salts are ionic, have higher melting points, and form well-defined crystal lattices more readily than their free-base counterparts.
-
Recommended Action: Dissolve your oil in a suitable solvent (e.g., ethyl acetate, methanol, or diethyl ether) and add a solution of an acid like hydrochloric acid (HCl in ether or dioxane) or acetic acid.[3][4] The resulting salt will often precipitate out of the solution as a crystalline solid, which can be easily collected by filtration.[2] You can then choose to proceed with the salt form or regenerate the purified free base by neutralization and extraction.[2]
Q4: How can I efficiently remove unreacted piperazine starting material from my reaction mixture?
A4: Unreacted piperazine is highly polar and water-soluble. An acidic wash during the reaction workup is very effective.[5] By washing your organic layer with a dilute acid solution (e.g., 1M HCl), the piperazine will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer.[5][6][7] Your less basic (or non-basic) product will remain in the organic layer, assuming it is stable to acid.[7]
Part 2: Purification Strategy Decision Guide
Choosing the right purification strategy from the outset can save significant time and material. The following flowchart provides a decision-making framework based on the initial analysis of your crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Part 3: In-Depth Troubleshooting Guides
Guide 1: Mitigating Tailing in Silica Gel Chromatography
Silica gel chromatography is a powerful tool, but only when optimized for basic compounds.[8][9]
Causality of the Problem
Standard silica gel is acidic (pKa ~4.5), due to the presence of silanol groups on its surface. The basic nitrogen atoms in the piperazine moiety (pKa of the second nitrogen is ~5.5-6.0) are protonated by these silanols. This ionic interaction is much stronger than the desired partitioning based on polarity, causing the compound to move slowly and unevenly down the column, resulting in tailing and potential irreversible adsorption.[1]
Step-by-Step Protocol for Tailing-Free Chromatography
-
Stationary Phase Selection: For most applications, standard silica gel (Silica 60) is sufficient if the mobile phase is modified.[10] For extremely basic or sensitive compounds, consider alternatives like alumina (basic or neutral) or amine-functionalized silica.[1]
-
Mobile Phase Preparation (The Critical Step):
-
Start by identifying a base solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf of ~0.3 on TLC.[10]
-
To this solvent system, add a basic modifier. Triethylamine (Et₃N) is the most common choice. A concentration of 1% (v/v) is a good starting point.
-
Mechanism of Action: The triethylamine (or other base) is a stronger base than your product and will preferentially interact with the acidic silanol sites, effectively "masking" them. This allows your compound to travel through the column based on its polarity without the strong ionic binding, resulting in sharp, symmetrical peaks.[1]
-
-
Column Packing: Pack the column using the prepared, base-modified mobile phase. This ensures the entire stationary phase is equilibrated and neutralized before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or the non-polar component of your mobile phase (e.g., dichloromethane). Adsorbing the crude material onto a small amount of silica ("dry loading") can also lead to better resolution.
-
Elution and Collection: Run the column as usual, collecting fractions and monitoring by TLC. The spots on the TLC plates should now be compact and well-defined.
Data Table: Recommended Solvent Systems
| Polarity of Compound | Base Solvent System | Basic Modifier & Concentration | Target Impurities |
| Low to Medium | Hexanes / Ethyl Acetate (Gradient) | 1-2% Triethylamine | Non-polar organic byproducts |
| Medium to High | Dichloromethane / Methanol (Gradient) | 1-2% Triethylamine | Polar organic byproducts |
| High | Dichloromethane / Methanol (Gradient) | Add 1-5% of a 7N NH₃ in MeOH solution | Highly polar starting materials or salts |
Guide 2: Purification via Acid-Base Extraction
This technique is exceptionally useful for removing basic or acidic impurities or for isolating your basic product from neutral impurities.[6][11]
Causality of the Method
This method exploits the change in solubility of a compound upon protonation or deprotonation. The this compound derivative, being basic, can be protonated by an aqueous acid to form a water-soluble salt.[7] Neutral organic impurities will remain in the organic phase and can be separated.
Step-by-Step Protocol for Isolating a Basic Product
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl or 5% acetic acid). Extract 2-3 times. Your basic product will move into the aqueous layer as its hydrochloride or acetate salt. Neutral impurities remain in the organic layer.
-
Separation: Combine the aqueous layers containing your protonated product. Discard the organic layer (or keep it to isolate other components if necessary).
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This neutralizes the salt and regenerates the water-insoluble free base, which may precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer 3 times with fresh organic solvent (e.g., dichloromethane). Your purified product is now back in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Guide 3: Achieving Crystallinity Through Salt Formation
If your purified free base is an oil, converting it to a salt is a robust method to obtain a stable, crystalline solid.[2] This is often a required step for characterization and long-term storage.
Causality of the Method
The formation of an ionic bond between the basic piperazine and an acid introduces a strong electrostatic interaction. This promotes the formation of a highly ordered, stable crystal lattice, which is energetically more favorable than the disordered liquid (oil) state.
Step-by-Step Protocol for Crystallization
-
Solvent Selection: Dissolve the purified oily free base in a minimum amount of a non-protic organic solvent. Good starting choices include ethyl acetate, diethyl ether, or a mixture of dichloromethane and ether.
-
Acid Addition: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents for a mono-salt, or 2.0 to 2.2 for a di-salt) of an acid solution. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are convenient. Acetic acid or fumaric acid can also be used.[2]
-
Precipitation & Crystallization: The salt may precipitate immediately.[2] If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Cooling the solution in an ice bath can also induce crystallization.[2] Allow the mixture to stand, often for several hours or overnight, to maximize crystal growth.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the crystallization) to remove any soluble impurities.[12]
-
Drying: Dry the crystalline salt under high vacuum to remove all residual solvent.
References
- US5085991A - Process of preparing purified aqueous indole solution.
- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]
-
Preparation of a Nitrogen Oil Compound Fraction by Modified Gel Silica Column Chromatography. ACS Publications. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
- US2919275A - Purification of piperazine.
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. National Institutes of Health (NIH). [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]
-
HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF. ResearchGate. [Link]
-
Amine workup : r/Chempros. Reddit. [Link]
-
How do I remove piperazine from the solid compound? ResearchGate. [Link]
-
Performing Column Chromatography. YouTube. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Column chromatography. Wikipedia. [Link]
-
Development of Mitochondria-Targeted PARP Inhibitors. MDPI. [Link]
-
The Science of Recrystallization. YouTube. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Crystallization Conditions for 3-(Piperazin-1-YL)-1H-indole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-(Piperazin-1-YL)-1H-indole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering practical solutions and the rationale behind them.
Question 1: My this compound is not crystallizing from solution. What are the initial troubleshooting steps?
Answer:
Failure to crystallize is a common hurdle. The primary reason is often that the solution is not supersaturated, or the nucleation energy barrier is too high. Here is a systematic approach to induce crystallization:
-
Induce Nucleation by Scratching: The simplest method to try first is to scratch the inside surface of the flask at the meniscus with a glass rod. The high-frequency vibrations and the microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1][2]
-
Seeding: If you have a small amount of solid material (even if it's from a previous, less successful attempt), introducing a "seed crystal" into the supersaturated solution can be highly effective.[2][3] This seed provides a template for further crystal growth. If you don't have a crystal of the exact compound, a crystal of a structurally similar compound can sometimes work.[3]
-
Concentrate the Solution: If no crystals form upon cooling, it's likely that your solution is not sufficiently supersaturated. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid or oil.[4]
-
Lower the Crystallization Temperature: If room temperature cooling is unsuccessful, try cooling the solution in an ice bath or a refrigerator. A slower cooling rate is generally preferred for growing larger, higher-quality crystals.[5]
-
Solvent-Antisolvent Addition: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. This will reduce the overall solubility and promote crystallization. For this compound, if dissolved in a polar solvent like methanol, a non-polar anti-solvent like n-hexane could be effective.[6][7]
Question 2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound changes too rapidly with temperature or when the concentration of the solute is too high. Here are some strategies to overcome this:
-
Increase the Solvent Volume: The most straightforward approach is to add more of the primary solvent to the heated solution to decrease the concentration.[4]
-
Slow Down the Cooling Rate: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly on the benchtop before any further cooling. Insulating the flask can also help to slow down the cooling process.[4]
-
Change the Solvent System: The choice of solvent plays a critical role. If oiling out persists, a different solvent or a solvent mixture should be explored. For a molecule with both a polar piperazine ring and a more non-polar indole nucleus, a mixture of solvents can be beneficial. For instance, a mixture of ethanol and water, or ethyl acetate and hexane, might provide a better environment for crystallization.[8]
-
Crystallize at a Higher Temperature: Sometimes, oiling out can be avoided by setting up the crystallization at a slightly elevated temperature where the oil does not form. This can be achieved using a temperature-controlled incubator or a water bath.
Question 3: I've obtained crystals, but they are very fine needles or thin plates. How can I improve the crystal habit?
Answer:
Crystal habit (the external shape of the crystals) is influenced by the solvent system and the rate of crystal growth. While needles and plates are crystalline, they are often not ideal for single-crystal X-ray diffraction due to poor diffraction quality.
-
Vary the Solvent Composition: The solvent can interact with different crystal faces, either promoting or inhibiting their growth. Experimenting with different solvents or solvent mixtures can significantly alter the crystal habit.[9] For this compound, consider solvents that can engage in hydrogen bonding, such as alcohols, as this may influence the crystal packing.
-
Slow the Rate of Crystallization: Faster crystal growth often leads to less desirable habits like needles. Slower cooling or slower evaporation of the solvent will give the molecules more time to arrange themselves into a more stable, equant crystal lattice.[5]
-
Utilize Vapor Diffusion: This is a gentle method for growing high-quality crystals. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent that is more volatile. The vapor from the poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound?
A1: Given the structure of this compound, which contains a hydrogen-bond donating indole N-H, hydrogen-bond accepting piperazine nitrogens, and an aromatic system, a broad range of solvents should be screened. It is advisable to test solvents with varying polarities and hydrogen bonding capabilities.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol, Water | Can form hydrogen bonds with the piperazine and indole moieties. Piperazine itself is freely soluble in water.[10] A mixture of methanol and water has been shown to be effective for indole crystallization.[8] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Can interact with the dipole moment of the molecule. |
| Aprotic Non-polar Solvents | n-Hexane, Toluene | Can be used as anti-solvents to induce crystallization from more polar solvents. n-Hexane has been used in the purification of indole by crystallization.[6] |
| Chlorinated Solvents | Dichloromethane (DCM) | Often good at dissolving a wide range of organic compounds. |
A systematic screening using a small amount of material in vials with these different solvents is a good starting point. Observe the solubility at room temperature and upon heating, and then monitor for crystal formation upon cooling.
Q2: How do I screen for and identify different polymorphs of my compound?
A2: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability.
A polymorph screen typically involves crystallizing the compound under a wide variety of conditions:
-
Different Solvents: As mentioned above, crystallizing from a range of solvents can yield different polymorphs.
-
Varying Cooling Rates: Both rapid and slow cooling should be investigated.
-
Different Crystallization Techniques: Compare results from slow evaporation, cooling crystallization, and vapor diffusion.
-
Thermal Methods: Heating the compound above its melting point and then cooling it can sometimes produce a different polymorph.[3]
The resulting crystals should be analyzed using techniques such as:
-
X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying different polymorphs, as each will have a unique diffraction pattern.[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and detect any phase transitions between polymorphs.[12][13] The most stable polymorph at room temperature is typically the one with the highest melting point.[14]
-
Thermogravimetric Analysis (TGA): TGA can help to identify solvates (crystals containing solvent molecules) by showing weight loss at specific temperatures.
Q3: What is the importance of purity for successful crystallization?
A3: The purity of your starting material is paramount for successful crystallization. Impurities can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in poor quality crystals. It is highly recommended to use material that is >95% pure for initial crystallization trials. If you are struggling to obtain crystals, consider purifying your compound further using techniques like column chromatography or a preliminary recrystallization from a solvent in which the impurities are highly soluble.
Experimental Workflows
Workflow for Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
Workflow for Polymorph Screening
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 7. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(piperazin-1-yl)-1H-pyridazin-6-one
Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis Pathway
Q1: What is the most common and reliable synthetic route to prepare 3-(piperazin-1-yl)-1H-pyridazin-6-one?
A1: The most widely adopted and scalable synthesis is a two-step process starting from 3,6-dichloropyridazine.[1][2] This method is favored for its use of readily available starting materials and generally good yields.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). 3,6-Dichloropyridazine is reacted with piperazine to selectively replace one of the chlorine atoms, yielding the intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine.
-
Step 2: Hydrolysis. The remaining chlorine atom on the pyridazine ring is then hydrolyzed, typically under acidic or basic conditions, to afford the final product, 3-(piperazin-1-yl)-1H-pyridazin-6-one. The product exists in a tautomeric equilibrium with its pyridazinol form, but the pyridazinone tautomer is generally more stable.[1]
Q2: I am considering an alternative synthesis starting from 3-chloro-6-hydrazinopyridazine. What are the advantages and disadvantages of this route?
A2: Synthesis from 3-chloro-6-hydrazinopyridazine is a viable alternative, though less common. This route would likely involve a reaction with a protected piperazine derivative or a precursor that can be converted to the piperazine ring.
-
Advantages: This route may offer a different impurity profile, which could be advantageous if you are struggling with specific separation issues in the primary route.
-
Disadvantages: The starting material, 3-chloro-6-hydrazinopyridazine, may be less readily available or more expensive than 3,6-dichloropyridazine. The synthesis may also require more steps, potentially lowering the overall yield.
Troubleshooting Common Synthesis Issues
Q3: My reaction of 3,6-dichloropyridazine with piperazine is giving me a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
A3: The formation of the di-substituted byproduct, 3,6-di(piperazin-1-yl)pyridazine, is a common issue and arises from the reaction of both chlorine atoms with piperazine. Here’s how to address this:
-
Stoichiometry is Key: Ensure you are not using a large excess of piperazine. A molar ratio of 1:1 to 1:1.2 of 3,6-dichloropyridazine to piperazine is a good starting point. A large excess of the amine nucleophile will drive the reaction towards di-substitution.
-
Controlled Addition: Add the piperazine solution slowly to the solution of 3,6-dichloropyridazine at a controlled temperature. This helps to maintain a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.
-
Temperature Control: Running the reaction at a lower temperature will slow down the rate of the second substitution, which typically has a higher activation energy than the first.
-
Solvent Choice: Using a less polar solvent can sometimes reduce the rate of the second substitution. Ethanol is a common choice that provides a good balance of solubility and reactivity.[3]
| Parameter | Recommended Condition for Mono-substitution | Rationale |
| Stoichiometry (Dichloropyridazine:Piperazine) | 1 : 1 - 1.2 | Minimizes the availability of piperazine for the second substitution. |
| Temperature | 60-80 °C (monitor by TLC) | Provides sufficient energy for the first substitution while minimizing the second. |
| Solvent | Ethanol, Isopropanol | Good solubility for reactants and helps to control the reaction rate. |
| Addition Method | Slow, dropwise addition of piperazine | Maintains a low concentration of the nucleophile. |
Q4: My hydrolysis of 3-chloro-6-(piperazin-1-yl)pyridazine is incomplete or very slow. What can I do to drive the reaction to completion?
A4: Incomplete hydrolysis is often a kinetic issue. Here are several ways to improve the outcome:
-
Increase Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.
-
Choice of Acid/Base: While both acidic and basic conditions can effect the hydrolysis, strong mineral acids like hydrochloric acid or sulfuric acid are commonly used. Alternatively, a strong base like sodium hydroxide can be employed.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Solvent: For acidic hydrolysis, aqueous solutions of the acid are typically used. For base-mediated hydrolysis, a co-solvent like ethanol or dioxane may be needed to ensure solubility.
Q5: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
A5: Purification can be challenging due to the polarity of the product and potential impurities.
-
Common Impurities:
-
Unreacted 3-chloro-6-(piperazin-1-yl)pyridazine
-
Di-substituted byproduct (3,6-di(piperazin-1-yl)pyridazine)
-
Salts formed during work-up
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be very effective. For example, washing with cold ethanol or diethyl ether can remove less polar impurities.[2][3]
-
pH Adjustment: The product has a basic piperazine moiety and an acidic pyridazinone proton. Careful pH adjustment during the work-up can be used to selectively precipitate the product or impurities.
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, will be necessary to elute the polar product.
-
Analytical & Safety Considerations
Q6: How can I effectively monitor the progress of my reactions?
A6: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring.
-
TLC System: A mobile phase of dichloromethane/methanol (e.g., 9:1 or 8:2) with a small amount of triethylamine (e.g., 0.5-1%) is a good starting point. The triethylamine helps to prevent streaking of the basic piperazine compounds on the silica plate.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with iodine or potassium permanganate can also be used.
For more quantitative analysis and final product characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.
Q7: What are the primary safety concerns with the reagents used in this synthesis?
A7: The starting materials for this synthesis require careful handling.
-
3,6-Dichloropyridazine: This compound is toxic if swallowed and is a skin and eye irritant.[4][5][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Anhydrous piperazine is also hygroscopic.
-
Hydrazine Hydrate (if used): This is a highly toxic and corrosive compound and a suspected carcinogen. Extreme caution should be exercised when handling it.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[6]
Experimental Protocols
Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add a solution of piperazine (1.1 eq) in ethanol dropwise at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Step 2: Synthesis of 3-(piperazin-1-yl)-1H-pyridazin-6-one
-
Suspend 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual salts and organic impurities.
-
Dry the product under vacuum to yield 3-(piperazin-1-yl)-1H-pyridazin-6-one as a solid.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 3-(piperazin-1-yl)-1H-pyridazin-6-one.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (n.d.). Google Patents.
-
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1632. [Link]
- Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
3,6-Dichloropyridazine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
- SAFETY DATA SHEET. (2012, April 30). Fisher Scientific.
-
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374. [Link]
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2009).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2010.
- SAFETY DATA SHEET. (2025, May 17). Sigma-Aldrich.
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3428. [Link]
- Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. (2025).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (1989).
- Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. (2023). AVESİS.
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (n.d.). Google Patents.
- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
-
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1869. [Link]
- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2020). New Journal of Chemistry, 44(35), 15035-15046.
-
3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o427. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of 3-(Piperazin-1-YL)-1H-indole Bioassay Results
In the landscape of central nervous system (CNS) drug discovery, the 3-(Piperazin-1-YL)-1H-indole scaffold is a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets. Derivatives of this indole-piperazine core have shown significant promise, frequently interacting with key neurotransmitter receptors like dopamine and serotonin.[1] This versatility makes them attractive candidates for developing novel therapeutics for a range of psychiatric disorders.[1][2]
However, the journey from a promising compound to a viable drug candidate is paved with rigorous, reproducible data. A single bioassay result, no matter how compelling, is merely a snapshot. To build a robust pharmacological profile, we must employ cross-validation—a critical process of confirming that our assay results are accurate, reliable, and predictive. This guide provides an in-depth, experience-driven comparison of bioassay results for a novel indole-piperazine derivative, contextualized against an established clinical standard. We will dissect the "why" behind experimental choices, ensuring a self-validating system that generates trustworthy and actionable data.
The Cornerstone of Confidence: Why Cross-Validation Matters
In preclinical pharmacology, our primary goal is to make confident, data-driven decisions. Cross-validation is the framework for that confidence. It is not merely about repeating an experiment; it's a multi-faceted strategy to ensure the integrity of our findings. Key reasons include:
-
Mitigating Assay-Specific Artifacts: Every in vitro system has inherent limitations. Cross-validation, often by employing different assay formats (e.g., radioligand binding vs. a functional assay), ensures the observed activity is a true pharmacological effect and not an artifact of the experimental setup.
-
Ensuring Reproducibility: Data must be reproducible across different experiments, different days, and even different labs. A robust cross-validation plan is the ultimate test of an assay's reliability.[3]
-
Building a Comprehensive Pharmacological Profile: A drug's action is rarely confined to a single target. By comparing activity across multiple, related targets (e.g., different dopamine receptor subtypes), we can build a more complete picture of a compound's selectivity and potential off-target effects.
For this guide, we will focus on a common scenario: characterizing a novel this compound derivative, which we'll call "Compound X," for its potential as an antipsychotic. The primary target for many antipsychotics is the Dopamine D2 receptor (D2R) .[4][5] Therefore, we will compare Compound X to Aripiprazole , a well-characterized atypical antipsychotic known for its partial agonism at D2 receptors.[4][6][7][8]
Experimental Design: Radioligand Binding Assay for D2R Affinity
To quantify the binding affinity of Compound X and Aripiprazole for the human Dopamine D2 receptor, a competitive radioligand binding assay is the gold standard. This assay directly measures the ability of a test compound to displace a known radioactive ligand from the receptor.
The Principle: We incubate cell membranes expressing the D2 receptor with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone). We then add increasing concentrations of our unlabeled test compounds (Compound X or Aripiprazole). The more potently our compound binds to the D2R, the less radioligand will be able to bind. By measuring the decrease in radioactivity, we can determine the binding affinity of our test compounds.
Detailed Step-by-Step Protocol: D2R Radioligand Competition Binding Assay
This protocol is designed to be self-validating by incorporating critical controls and quality checks at each stage.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor (hD2R).
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Reference Compound: Aripiprazole.
-
Test Compound: Compound X.
-
Non-Specific Binding (NSB) Control: Haloperidol (10 µM), a high-affinity D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration: 96-well glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Experimental Workflow:
-
Preparation of Reagents:
-
Thaw hD2R cell membranes on ice. Dilute to a final concentration of 10-15 µg protein per well in ice-cold assay buffer.
-
Scientist's Note: The receptor concentration must be kept low (ideally <10% of the radioligand's Kd value) to avoid ligand depletion and ensure accurate affinity measurements.[9]
-
-
Prepare serial dilutions of Compound X and Aripiprazole in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Prepare the radioligand solution. The concentration of [³H]-Spiperone should be approximately equal to its dissociation constant (Kd) for the D2R (typically ~0.1-0.3 nM). This provides a good signal window while maximizing sensitivity to competitive binding.
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB) wells: 25 µL Assay Buffer + 50 µL [³H]-Spiperone + 175 µL hD2R membranes.
-
Non-Specific Binding (NSB) wells: 25 µL Haloperidol (10 µM) + 50 µL [³H]-Spiperone + 175 µL hD2R membranes.
-
Scientist's Note: NSB wells are critical. They define the baseline level of radioligand binding to non-receptor components (like the filter paper) and are subtracted from all other measurements to determine specific binding.
-
-
Competition wells: 25 µL of each concentration of Compound X or Aripiprazole + 50 µL [³H]-Spiperone + 175 µL hD2R membranes.
-
All additions should be performed in triplicate to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking. This allows the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate.[10] This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.[10]
-
Scientist's Note: The speed of filtration and the use of ice-cold buffer are crucial to minimize dissociation of the radioligand from the receptor during the washing steps.
-
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
The Cross-Validation Workflow: From Raw Data to Actionable Insights
Caption: Workflow for Bioassay Cross-Validation.
Data Presentation and Comparative Analysis
After performing the assay on three separate occasions (N=3), the data is processed according to the workflow above. The key output parameters are the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and the Kᵢ (the inhibition constant, which is an intrinsic measure of affinity). The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Comparative Binding Affinity at the Human Dopamine D2 Receptor
| Compound | IC₅₀ (nM) [Mean ± SEM, N=3] | Kᵢ (nM) [Mean ± SEM, N=3] |
| Compound X | 4.8 ± 0.6 | 1.9 ± 0.2 |
| Aripiprazole | 2.5 ± 0.3 | 1.0 ± 0.1 |
Interpretation of Results:
-
Affinity: Both Compound X and Aripiprazole demonstrate high affinity for the D2 receptor, with Kᵢ values in the low nanomolar range. This is a hallmark of potent CNS-active compounds.
-
Comparison: Aripiprazole (Kᵢ = 1.0 nM) shows approximately two-fold higher affinity for the D2R than Compound X (Kᵢ = 1.9 nM).
-
Statistical Significance: To determine if this two-fold difference is statistically significant, an F-test or a t-test on the logarithm of the individual IC₅₀ values from the three independent experiments is performed.[11] A p-value of <0.05 would indicate a statistically significant difference in the binding affinities of the two compounds.[11] For this hypothetical dataset, let's assume p=0.04, indicating a significant difference.
Mechanistic Context: D2 Receptor Signaling
Understanding the binding affinity is the first step. The ultimate biological effect of a compound depends on how it modulates the receptor's signaling pathway upon binding. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.
Caption: Dopamine D2 Receptor Signaling Pathway.
When the endogenous agonist, dopamine, binds to the D2R, it activates the inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), ultimately reducing neuronal excitability. A competitive antagonist, like Haloperidol, would block dopamine from binding, thus preventing this signaling cascade. A partial agonist, like Aripiprazole, would bind and activate the pathway but to a lesser extent than dopamine, effectively acting as a "dimmer switch" that can reduce signaling in a hyperdopaminergic state or increase it in a hypodopaminergic state.[4][7]
The binding assay tells us that Compound X interacts with the D2R and with what affinity. The crucial next step in cross-validation would be to perform a functional assay (e.g., a cAMP inhibition assay) to determine whether Compound X acts as an antagonist or a partial agonist, and to quantify its efficacy relative to dopamine. This functional data, when compared with the binding data, provides a much more powerful and predictive understanding of the compound's true pharmacological nature.
Conclusion: Building a Foundation of Trustworthy Data
The cross-validation of bioassay results is not a mere academic exercise; it is the bedrock of successful drug discovery. By systematically comparing a novel this compound derivative against a known clinical standard like Aripiprazole, we move beyond a simple "hit" to a well-characterized lead. The process detailed here—employing a robust, self-validating protocol, applying a logical data analysis workflow, and placing the results within their proper mechanistic context—ensures that our decisions are based on high-quality, reproducible, and insightful data. This rigorous approach minimizes the risk of costly late-stage failures and maximizes the potential for translating a promising chemical scaffold into a life-changing therapeutic.
References
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health (NIH).[Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).[Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central (PMC).[Link]
-
Essentials in Bioassay Development. BioPharm International.[Link]
-
Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PubMed Central (PMC).[Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed Central (PMC).[Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate.[Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Munich University Library.[Link]
-
How to determine IC50 significance? ResearchGate.[Link]
-
Aripiprazole - Wikipedia. Wikipedia.[Link]
-
Measuring Precision in Bioassays: Rethinking Assay Validation. PubMed Central (PMC).[Link]
-
IC50 comparison test. Reddit.[Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.[Link]
-
A Practical Guide to Immunoassay Method Validation. PubMed Central (PMC).[Link]
-
Coumarin-piperazine derivatives as biologically active compounds. PubMed Central (PMC).[Link]
-
Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International.[Link]
-
Introduction to Bioassay Development. CASSS.[Link]
-
Aripiprazole: from pharmacological profile to clinical use. Dove Medical Press.[Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn.[Link]
-
<1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. IPQpubs.[Link]
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central (PMC).[Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]
-
Bioassay Method Transfer Strategies to Reduce Variability. YouTube.[Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.[Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.[Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI.[Link]
-
Selection criteria to select in vitro bioassays for implementation and use. Oekotoxzentrum | Ecotox Centre.[Link]
-
Mechanism of Action of Aripiprazole Predicts Clinical Efficacy and a Favourable Side-Effect Profile. ResearchGate.[Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval. Science Publishing Group.[Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.[Link]
Sources
- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. youtube.com [youtube.com]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
